molecular formula C16H16BrN3O3 B5052859 2-bromo-N-[3-(4-nitroanilino)propyl]benzamide

2-bromo-N-[3-(4-nitroanilino)propyl]benzamide

Cat. No.: B5052859
M. Wt: 378.22 g/mol
InChI Key: ACNQVJAXBQUECY-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(4-nitroanilino)propyl]benzamide is an organic compound with the molecular formula C16H16BrN3O3 It is a derivative of benzamide, featuring a bromine atom at the 2-position and a 4-nitroanilino group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(4-nitroanilino)propyl]benzamide typically involves a multi-step process:

    Nitration: The nitro group is introduced via nitration, where the aromatic ring undergoes electrophilic substitution with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and nitrated intermediate with 3-(4-nitroanilino)propylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(4-nitroanilino)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) can be used to replace the bromine atom.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products

    Substitution: Formation of methoxy-substituted derivatives.

    Reduction: Formation of 2-amino-N-[3-(4-nitroanilino)propyl]benzamide.

    Oxidation: Formation of oxidized derivatives at the aniline moiety.

Scientific Research Applications

2-bromo-N-[3-(4-nitroanilino)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(4-nitroanilino)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play crucial roles in modulating the compound’s reactivity and binding affinity. The propyl chain and benzamide moiety contribute to the overall molecular conformation, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the propyl chain and benzamide moiety.

    2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar benzamide structure but with different substituents on the aromatic ring.

    N-(4-Bromophenyl)-2-((3-(4-nitroanilino)propyl)amino)acetamide: Similar functional groups but with an additional acetamide linkage.

Uniqueness

2-bromo-N-[3-(4-nitroanilino)propyl]benzamide is unique due to the combination of its bromine, nitro, and benzamide groups, along with the propyl chain. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[3-(4-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c17-15-5-2-1-4-14(15)16(21)19-11-3-10-18-12-6-8-13(9-7-12)20(22)23/h1-2,4-9,18H,3,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNQVJAXBQUECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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